molecular formula C6H5ClFN B1301955 2-Chloro-6-fluoroaniline CAS No. 363-51-9

2-Chloro-6-fluoroaniline

Cat. No.: B1301955
CAS No.: 363-51-9
M. Wt: 145.56 g/mol
InChI Key: ZJLAWMDJTMMTQB-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoroaniline is an organic compound with the molecular formula C6H5ClFN. It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted by chlorine and fluorine atoms at the 2 and 6 positions, respectively. This compound is known for its applications in the synthesis of pharmaceuticals and agrochemicals due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Chloro-6-fluoroaniline can be achieved through several synthetic routes. One common method involves the reaction of o-fluoroaniline with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at low temperatures to form 4-bromo-2-fluoroaniline. This intermediate is then reacted with N-chlorosuccinimide (NCS) to produce 4-bromo-2-chloro-6-fluoroaniline. Finally, hydrogenation debromination is carried out using a palladium on carbon (Pd/C) catalyst to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoroaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents like NBS and NCS.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are used.

    Coupling Reactions: Palladium catalysts are often employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Chloro-6-fluoroaniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as an intermediate in the synthesis of biologically active compounds.

    Medicine: It is a key intermediate in the production of pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs) like lumiracoxib.

    Industry: It is used in the manufacture of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoroaniline is primarily related to its role as an intermediate in the synthesis of other compounds. In pharmaceuticals, it contributes to the inhibition of cyclooxygenase-2 (COX-2) enzymes, which are involved in the inflammatory response. The molecular targets and pathways involved depend on the specific compounds synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-fluoroaniline is unique due to the specific positions of the chlorine and fluorine atoms, which confer distinct chemical properties and reactivity. This makes it particularly valuable as an intermediate in the synthesis of pharmaceuticals and other specialized chemicals .

Properties

IUPAC Name

2-chloro-6-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLAWMDJTMMTQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90189838
Record name 2-Chloro-6-fluoroaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

363-51-9
Record name 2-Chloro-6-fluoroaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=363-51-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-fluoroaniline
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Record name 2-Chloro-6-fluoroaniline
Source EPA DSSTox
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Record name 2-chloro-6-fluoroaniline
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Synthesis routes and methods

Procedure details

To a stirred mixture of 20 g. of 2-chloro-6-fluorobenzoic acid, 100 ml. of chloroform and 50 ml. of concentrated sulfuric acid is added slowly 10.2 g. of sodium azide while the temperature is kept at 40°-55°. Stirring is continued for 2 hours at 40°-55° then the mixture is poured into 500 ml. of ice water containing 80 g. of sodium hydroxide. The mixture is extracted with ether and the other extracts are dried over magnesium sulfate. The dry extracts are then treated with hydrogen chloride, and the resultant product as the hydrochloride salt is collected by filtration yielding 12.6 g. of white solid which sublimes at 160°-170°.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of the novel synthesis process for 2-chloro-6-fluoroaniline described in the research paper?

A1: The research paper [] outlines a novel synthesis method for this compound that boasts several advantages over potential previous methods. These advantages include:

    Q2: What are the key reaction steps involved in this new synthesis method for this compound?

    A2: The synthesis process described in the research [] involves a multi-step reaction pathway:

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